molecular formula C6H3ClN2O2S B6177755 6-cyanopyridine-2-sulfonyl chloride CAS No. 1343041-93-9

6-cyanopyridine-2-sulfonyl chloride

Cat. No. B6177755
CAS RN: 1343041-93-9
M. Wt: 202.6
InChI Key:
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Description

6-Cyanopyridine-2-sulfonyl chloride is a chemical compound with the formula C6H3ClN2O2S . It is used in research and has a molecular weight of 202.62 .


Synthesis Analysis

The synthesis of 6-cyanopyridine-2-sulfonyl chloride and similar compounds often involves the use of diverse organic reagents such as chloroacetyl chloride, acetic anhydride, chloroacetic acid, carbon disulfide, p-toluene sulfonyl chloride, maleic anhydride, and phthalic anhydride .


Molecular Structure Analysis

The molecular structure of 6-cyanopyridine-2-sulfonyl chloride can be analyzed using various spectroscopic techniques such as IR, 1H-, 13C-NMR, and mass spectrometry . The molecular structure optimization of certain compounds is performed by the density functional theory (DFT/B3LYP) method and the basis set 6–31 G with double zeta plus polarization (d,p) .


Chemical Reactions Analysis

The chemical reactions involving 6-cyanopyridine-2-sulfonyl chloride are influenced by many factors including the nature of the nucleophile, reaction condition, and solvent . Nucleophilic attack mainly occurs at the 2(6)-position by replacement of chlorine .


Physical And Chemical Properties Analysis

6-Cyanopyridine-2-sulfonyl chloride has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.64 cm/s .

Scientific Research Applications

Synthesis of Bioactive Pyridine Derivatives

6-cyanopyridine-2-sulfonyl chloride serves as a precursor in the synthesis of various bioactive pyridine derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their potential antibacterial and antioxidant activities . The compound’s reactivity allows for the creation of diverse heterocyclic compounds, which can be optimized for specific biological targets through molecular docking studies.

Catalysis in Organic Synthesis

In the field of organic synthesis, 6-cyanopyridine-2-sulfonyl chloride is used to develop magnetically recoverable catalysts for the preparation of pyridine derivatives . These catalysts are advantageous due to their high surface area, ease of separation using an external magnet, and potential for reuse, making them environmentally and economically beneficial.

Pharmaceutical Applications

The compound is involved in the synthesis of various pharmaceutical drugs. Its high reactivity with different organic intermediates makes it a valuable building block for producing nicotinamides and other drug molecules . This versatility is essential for the rapid development and production of new medications.

Biological Studies

6-cyanopyridine-2-sulfonyl chloride is used in the design and synthesis of sulfonate derivatives bearing an amide unit. These derivatives have shown significant biological activity in pest management, offering a new approach to crop protection . The compound’s role in creating these derivatives highlights its importance in agricultural and environmental research.

Materials Science

This compound is also pivotal in materials science, where it contributes to the development of new materials with specific properties. Its inclusion in various formulations allows for the exploration of novel material characteristics and applications .

Industrial Applications

In industrial settings, 6-cyanopyridine-2-sulfonyl chloride is used for bulk custom synthesis and as an intermediate in the production of other chemicals. Its role in industrial processes underscores its significance in large-scale manufacturing and production .

Environmental Research

The compound finds applications in environmental research, particularly in the development of environmentally benign reagents for reactions like the Suzuki–Miyaura coupling. This application is crucial for reducing the environmental impact of chemical processes .

Advanced Research and Development

Finally, 6-cyanopyridine-2-sulfonyl chloride is a subject of advanced research and development, where it is used to explore new chemical reactions and pathways. Its utility in research extends to various fields, including chemistry, biology, and environmental science .

Mechanism of Action

The mechanism of action of 6-cyanopyridine-2-sulfonyl chloride in chemical reactions often involves the generation of reactive open-shell radicals under mild and even redox-neutral conditions . This process enables the direct and selective installation of sulfonyl and heteroaryl motifs .

Safety and Hazards

The safety information for 6-cyanopyridine-2-sulfonyl chloride indicates that it is classified as a danger and has a hazard class of 8 . Its precautionary statements include P260-P264-P270-P271-P280-P301+P330+P331-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P403+P233-P405-P501 .

Future Directions

The future directions for the use of 6-cyanopyridine-2-sulfonyl chloride could involve further exploration of this compound in the synthesis of complex scaffolds that would find potential applications in the pharmaceutical industry . It could also be used to prepare many reactive organic intermediates used to produce nicotinamides and many pharmaceutical drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-cyanopyridine-2-sulfonyl chloride involves the reaction of 6-cyanopyridine-2-sulfonic acid with thionyl chloride.", "Starting Materials": [ "6-cyanopyridine-2-sulfonic acid", "Thionyl chloride" ], "Reaction": [ "To a solution of 6-cyanopyridine-2-sulfonic acid in dichloromethane, add thionyl chloride dropwise.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter off the precipitated solids.", "Wash the solids with cold dichloromethane and dry under vacuum to obtain 6-cyanopyridine-2-sulfonyl chloride as a white solid." ] }

CAS RN

1343041-93-9

Product Name

6-cyanopyridine-2-sulfonyl chloride

Molecular Formula

C6H3ClN2O2S

Molecular Weight

202.6

Purity

95

Origin of Product

United States

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